molecular formula C14H17NO5 B11814873 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester,(2S-cis)-

1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester,(2S-cis)-

Cat. No.: B11814873
M. Wt: 279.29 g/mol
InChI Key: FTYFCFPNHFHPBH-KIYNQFGBSA-N
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Description

1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- is a complex organic compound with a unique structure that includes a piperidine ring, carboxylic acid groups, and a phenylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Carboxylic Acid Groups: Carboxylic acid groups are introduced through carboxylation reactions.

    Hydroxylation: The hydroxyl group is added via hydroxylation reactions.

    Esterification: The phenylmethyl ester is formed through an esterification reaction involving phenylmethanol and the carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted esters or amides.

Scientific Research Applications

1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: May include enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Piperidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester, (2S): A similar compound with an oxo group instead of a hydroxyl group.

    1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1,2-bis(1,1-dimethylethyl) ester, (2S,4S): A compound with two ester groups instead of one.

Uniqueness

1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

(2S)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11?,12-/m0/s1

InChI Key

FTYFCFPNHFHPBH-KIYNQFGBSA-N

Isomeric SMILES

C1CN([C@@H](CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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